5-Oxaspiro[3.5]nonan-8-amine
Description
Molecular Structure and Properties 5-Oxaspiro[3.5]nonan-8-amine (CAS: 1309434-30-7) is a bicyclic amine containing an oxygen atom within its spirocyclic framework. Key characteristics include:
- Molecular Formula: C₈H₁₅NO (MW: 141.21 g/mol) .
- SMILES:
C1CC2(C1)CC(CCO2)N. - Collision Cross-Section (CCS): Predicted CCS for [M+H]+ is 130.9 Ų, indicating moderate molecular compactness .
- Storage: Requires storage at 2–8°C in sealed, dry conditions .
- Derivatives: The hydrochloride salt (C₈H₁₆ClNO, MW: 177.67 g/mol) is commercially available with >95% purity .
This compound is utilized in medicinal chemistry, notably in synthesizing tyrosine kinase inhibitors such as GLPG3667, where it acts as a key intermediate .
Structure
3D Structure
Properties
IUPAC Name |
5-oxaspiro[3.5]nonan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-2-5-10-8(6-7)3-1-4-8/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVLBZZOXGVWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309434-30-7 | |
| Record name | 5-oxaspiro[3.5]nonan-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heteroatom Variations
5-Benzyl-5-azaspiro[3.5]nonan-8-amine
- Molecular Formula : C₁₅H₂₂N₂ .
- Key Differences: Replaces the oxygen atom with a nitrogen (aza) and introduces a benzyl group. Increased lipophilicity (logP ~3.5 estimated) due to the aromatic benzyl substituent. CCS: Higher predicted CCS ([M+H]+: 179.2 Ų) compared to the oxa analogue, reflecting bulkier structure. Applications: Potential use in CNS-targeted drugs due to enhanced blood-brain barrier permeability.
5-Azaspiro[3.5]nonan-8-amine
5-Thiaspiro[3.5]nonan-8-amine Hydrochloride
- Molecular Formula : C₈H₁₅ClN₂S .
- Reactivity: Thioether bonds may participate in redox reactions or serve as leaving groups.
5-Oxaspiro[3.5]nonane-8-carboxylic Acid
Physicochemical and Pharmacokinetic Properties
Commercial Availability and Pricing
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